Vanadium(III) oxide

Catalog No.
S1504261
CAS No.
1314-34-7
M.F
V2O3
O3V2
M. Wt
149.881 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vanadium(III) oxide

CAS Number

1314-34-7

Product Name

Vanadium(III) oxide

IUPAC Name

oxo(oxovanadiooxy)vanadium

Molecular Formula

V2O3
O3V2

Molecular Weight

149.881 g/mol

InChI

InChI=1S/3O.2V

InChI Key

KFAFTZQGYMGWLU-UHFFFAOYSA-N

SMILES

O=[V]O[V]=O

Solubility

In water, 0.01 g/100 mL at 20 °C
Insoluble in water
Slightly soluble in cold water (20-25 °C), soluble in hot water
Difficultly soluble in acids
Soluble in nitric acid, hydrogen fluoride, alkali ...
Solubility in water, g/100ml at 20 °C: 0.01 (very poor)

Canonical SMILES

O=[V]1=[V](=O)O1

Energy Storage and Conversion

  • Lithium-ion batteries: V₂O₃ is being explored as a potential anode material for lithium-ion batteries due to its high theoretical capacity and fast lithium-ion insertion/extraction capabilities. Research suggests it can offer improved energy density and cycling performance compared to traditional graphite anodes [].
  • Redox flow batteries: Vanadium trioxide plays a crucial role in vanadium redox flow batteries, a promising technology for large-scale energy storage. Here, V₂O₃ exists in different oxidation states (V²⁺, V³⁺, V⁴⁺, and VO₂⁺) in the electrolyte solutions, enabling efficient energy conversion through redox reactions [].

Catalysis

  • Ethanol production: V₂O₃ serves as a catalyst in the selective oxidation of ethylene to ethanol, a potential route for producing biofuels from renewable resources. Research focuses on optimizing the catalyst activity and selectivity to improve the efficiency of this process [].
  • Other catalytic applications: Vanadium trioxide is also being investigated as a catalyst for various other reactions, including selective oxidation of hydrocarbons, dehydration reactions, and water splitting for hydrogen production [].

Materials Science

  • Glass and ceramics: V₂O₃ is used as an opacifying agent in glass and ceramics, contributing to their opacity and specific color characteristics. It can also enhance the mechanical strength and thermal stability of these materials [].
  • Functional coatings: Vanadium trioxide thin films exhibit interesting electrical and optical properties, making them suitable for various coatings. Research explores their potential applications in smart windows, sensors, and electrochromic devices [].

Biomedical Research

  • Potential therapeutic agent: Vanadium compounds, including V₂O₃, have shown promising bioactivity in pre-clinical studies, raising interest in their potential therapeutic applications. Research investigates their potential for treating various conditions like diabetes, cancer, and neurological disorders []. However, it's important to note that further research is needed to establish their safety and efficacy in humans before they can be used in clinical settings.

Vanadium(III) oxide is a black solid with a corundum crystal structure . It exhibits interesting physical properties, including an abrupt change in conductivity from metallic to insulating at a critical temperature of 160 K. This transition is accompanied by a distortion of the crystal structure to a monoclinic space group . The compound is antiferromagnetic below this temperature .

When exposed to air, vanadium(III) oxide gradually converts to indigo-blue vanadium(IV) oxide . In nature, it occurs as the rare mineral karelianite .

. While vanadium(V) oxide is more commonly used, vanadium(III) oxide can also participate in catalytic processes.
  • Materials Science: The unique electronic and magnetic properties of vanadium(III) oxide make it interesting for materials science research, particularly in the study of metal-insulator transitions .
  • Industrial Processes: Vanadium oxides, in general, play a role in the production of sulfuric acid and the oxidation of organic compounds .
  • Vanadium(III) oxide interacts with various substances:

    • Acids: It dissolves in acids to form vanadium(III) complexes .
    • Oxygen: It gradually oxidizes to vanadium(IV) oxide when exposed to air .
    • Reducing agents: Strong reducing agents can further reduce vanadium(III) oxide to vanadium(II) compounds .

    Similar Compounds

    Vanadium(III) oxide is part of a series of vanadium oxides with different oxidation states. Some similar compounds include:

    • Vanadium(II) oxide (VO)
    • Vanadium(IV) oxide (VO2)
    • Vanadium(V) oxide (V2O5)

    Vanadium(III) oxide is unique in its specific oxidation state and properties. Compared to vanadium(V) oxide, which is more commonly used in catalysis, vanadium(III) oxide has different redox properties and can participate in different types of reactions . The metal-insulator transition of vanadium(III) oxide at 160 K is also a distinguishing feature, setting it apart from other vanadium oxides .

    Mott-Hubbard Transition Mechanisms in Correlated Electron Systems

    Vanadium sesquioxide serves as the archetypal example of a material exhibiting the Mott-Hubbard metal-insulator transition (MIT), a phenomenon that occurs without changes in crystal structure or long-range magnetic order in its paramagnetic phase. This transition represents a fundamental signature of strong electronic correlations resulting from the complex interplay between on-site Coulomb interaction (U) and bandwidth (W).

    The phase diagram of V₂O₃ is remarkably rich, encompassing three distinct phases: paramagnetic metallic (PM), paramagnetic insulating (PI), and antiferromagnetic insulating (AFI) regimes. At ambient conditions, chromium-doped V₂O₃ exists as a paramagnetic insulator that can be driven to a paramagnetic metal or antiferromagnetic insulator depending on doping level, temperature, or pressure. The material undergoes an abrupt change in conductivity from metallic to insulating below 160 K, coinciding with a structural transition from rhombohedral to monoclinic symmetry.

    Two critical aspects distinguish the Mott-Hubbard transition in V₂O₃:

    • The filling of the Mott-Hubbard gap with increasing temperature
    • The peculiarities of the transition due to inequivalence of the a₁g and e′g orbitals

    Unlike simpler correlated systems, the transition in V₂O₃ is not characterized by a divergence of the effective mass for the a₁g orbital. This complexity arises from the multi-orbital nature of the V³⁺ electronic configuration.

    Table 1: Key Transition Parameters in V₂O₃

    ParameterValueSignificance
    Critical temperature160 KBelow this temperature, V₂O₃ transitions from metallic to insulating
    Critical Coulomb interaction (U)~5 eVThreshold value for the Mott-Hubbard transition
    Bandwidth (W)~2 eVSignificantly smaller than U in the insulating phase
    Magnetic stateAntiferromagneticGround state below critical temperature

    The influence of chromium doping on the electronic structure of V₂O₃ is profound. The introduction of chromium's additional electron substantially modifies the overall correlated electronic structure through correlation-induced charge transfers between Cr and the remaining V ions. Critically, computational studies have demonstrated that doping and pressure routes to the metal-insulator transition cannot be considered equivalent mechanisms, despite their similar effects on the phase diagram.

    First-Principles Computational Approaches for Electronic Structure Modeling

    Understanding the electronic structure of V₂O₃ requires sophisticated computational approaches capable of capturing strong correlation effects. Conventional density functional theory (DFT) within the local density approximation (LDA) fails to accurately describe the insulating state of V₂O₃, incorrectly predicting metallic behavior even when the material is experimentally insulating.

    The breakthrough in computational modeling of V₂O₃ came through the development of the LDA+DMFT (Dynamical Mean-Field Theory) approach, which merges the material-specific aspects of conventional band structure theory with the ability to treat strong electronic correlations. This method has proven essential for accurately describing the full spectrum of behaviors from weakly correlated metals to Mott insulators.

    The LDA+DMFT computational scheme involves several key steps:

    • Performing standard LDA calculations to obtain the non-interacting electronic structure
    • Constructing an effective multi-orbital Hubbard model
    • Solving this model using DMFT, which maps the lattice problem onto an effective impurity problem
    • Using techniques like Quantum Monte Carlo (QMC) or Non-Crossing Approximation (NCA) to solve the effective impurity model

    LDA+DMFT calculations for V₂O₃ successfully reproduce the Mott-Hubbard transition at a Coulomb interaction parameter U≈5 eV. The calculated spectral functions show excellent agreement with experimental photoemission and X-ray absorption spectra. Moreover, these calculations correctly predict the orbital occupation and spin state (S=1) observed in polarization-dependent X-ray absorption experiments.

    A crucial insight from these calculations is that the electronic structure of V₂O₃ cannot be adequately described by the pure one-band Hubbard model or by models where the a₁g orbital is projected out through simple dimerization. The multi-orbital character and the specific orbital occupation patterns play essential roles in determining the electronic properties.

    Cluster Model Interpretations of Metal-Insulator Transitions

    While single-site DMFT has been remarkably successful in describing many aspects of V₂O₃, it neglects non-local correlation effects that can be crucial for a complete understanding of the metal-insulator transition. Cluster extensions of DMFT have been developed to address this limitation.

    Two primary cluster DMFT approaches exist:

    • Cellular DMFT (CDMFT) - formulated in real space
    • Dynamical Cluster Approximation (DCA) - formulated in reciprocal space

    In CDMFT, a supercell containing multiple sites is treated as the impurity in an effective medium, allowing for the inclusion of short-range correlations. The intracluster transform of the dispersion is given by the supercell Fourier sum:

    tX,X'(k̃) = (1/Lc)∑K ei(K+k̃)(X-X')εK+k̃

    DCA, in contrast, restores momentum conservation within the cluster by rescaling the effective hoppings:

    tX,X'(k̃) = tX,X'(k̃)e-ik̃(X-X') = (1/Lc)∑K eiK(X-X')εK+k̃

    The choice between these approaches involves a fundamental trade-off: CDMFT preserves the original matrix elements on the cluster but breaks translational symmetry, while DCA maintains translational invariance but modifies the matrix elements in the cluster Hamiltonian.

    For V₂O₃ nanowires, these cluster approaches reveal that the electronic structure is dramatically more complex than the bulk system and highly dependent on surface termination. Non-spin polarized LDA calculations indicate metallic behavior, while spin-polarized LDA predicts certain surface terminations to be half-metallic with a bandgap opening for one spin channel. When LSDA+U is applied to oxygen-terminated nanowires, insulating behavior with no net magnetic moment is observed, featuring a 104 meV bandgap consistent with experimental measurements.

    Bandgap Engineering Through Orbital Hybridization Effects

    The electronic structure of V₂O₃ is characterized by complex orbital hybridization effects that are central to its properties. The V³⁺ ion in V₂O₃ has a 3d² electronic configuration with electrons distributed among the t₂g orbitals (a₁g and e′g).

    A critical structural feature of V₂O₃ is the presence of V-V pairs along the c-axis. Since a₁g orbitals are directed along this axis, they mediate strong hybridization between V-V pairs. This led to an early model by Castellani et al. suggesting that two of the four electrons per V-V pair occupy a bonding molecular orbital formed by a₁g orbitals, leaving two electrons (one per site) in a partially filled e′g band, resulting in a spin-½ state per V ion.

    However, polarization-dependent X-ray absorption experiments established that V³⁺ ions maintain a spin-1 state with an orbital configuration predominantly e′g-e′g with minor e′g-a₁g admixture. This finding contradicts simplified models and necessitates a more complex explanation of the electronic structure.

    LDA calculations reveal that the center of gravity of the a₁g orbital lies about 0.3 eV higher in energy than the e′g orbitals. This energy difference leads to preferential occupation of e′g orbitals, with LDA predicting occupations of approximately 0.55 for a₁g and 0.72 for each e′g band. In the strongly correlated insulating phase, this orbital polarization increases further, with calculated occupations of (0.28, 0.86, 0.86) for a₁g and two e′g orbitals respectively.

    Table 2: Orbital Occupations in Different Phases of V₂O₃ (U=5.0 eV)

    Phasea₁g Occupatione′g OccupationReference
    Metallic0.370.815 (each)
    Insulating0.280.86 (each)
    LDA (uncorrelated)0.550.72 (each)

    Bandgap engineering in V₂O₃ can be achieved through manipulation of these orbital hybridization effects. The insulating bandgap primarily arises from the splitting of lower and upper Hubbard bands due to Coulomb interactions. This gap can be tuned by adjusting parameters that affect the relative energies and occupations of a₁g and e′g orbitals through:

    • Chromium doping - modifies orbital polarization and correlation effects
    • Pressure application - alters V-V distances and orbital overlaps
    • Temperature control - affects orbital occupations and correlation strength
    • Strain engineering - can selectively modify specific orbital overlaps

    Epitaxial Growth Techniques for Thin Film Fabrication

    Epitaxial growth of V₂O₃ thin films has emerged as a critical method for achieving high-quality crystalline layers with tailored electronic properties. Molecular beam epitaxy (MBE) and reactive dc-magnetron sputtering are two prominent techniques.

    Molecular Beam Epitaxy (MBE):
    MBE enables the growth of epitaxial V₂O₃ films on silicon substrates. Binetti et al. demonstrated the successful deposition of V₂O₃ on Si(111) at 400°C under an oxygen partial pressure (pO₂) of 1.1 × 10⁻⁵ torr [1]. Structural analysis revealed four equivalent epitaxial domains due to the lattice mismatch between V₂O₃ (corundum structure, a = 4.95 Å) and Si(111) (a = 5.43 Å) [1]. The paramagnetic insulating (PI) phase was stabilized, with resistivity changes of five orders of magnitude observed during cooling [1].

    Reactive dc-Magnetron Sputtering:
    Thorsteinsson et al. synthesized epitaxial V₂O₃ on c-plane Al₂O₃ substrates at lower temperatures (300–500°C) by adjusting pO₂ [2]. Films exhibited atomically flat terraced structures and MIT transitions spanning four orders of resistance change [2]. Oxygen-deficient conditions favored metallic phases, while excess oxygen stabilized insulating behavior [2].

    Comparative Analysis of Epitaxial Techniques

    ParameterMBE on Si(111) [1]Sputtering on Al₂O₃ [2]
    Substrate Temperature400°C300–500°C
    Oxygen Pressure (torr)1.1 × 10⁻⁵1 × 10⁻⁶ – 1 × 10⁻⁴
    Resistivity Change10⁵10⁴
    Dominant PhaseParamagnetic Insulating (PI)Metal-Insulator Transition

    Spray Pyrolysis Optimization for p-Type Transparent Conducting Oxides

    While spray pyrolysis is less commonly reported for V₂O₃, its principles can be extrapolated from studies on analogous transition metal oxides. This technique involves aerosolizing precursor solutions (e.g., vanadium chloride or acetylacetonate) onto heated substrates. Key parameters include:

    • Precursor Concentration: Higher concentrations (0.1–0.3 M) enhance film thickness but risk particulate aggregation.
    • Substrate Temperature: Optimal temperatures (400–600°C) balance decomposition kinetics and crystallinity.
    • Carrier Gas Flow Rate: 5–10 L/min ensures uniform droplet distribution.

    For p-type conductivity, doping with elements like aluminum or tungsten during spray pyrolysis could modulate hole concentrations, though experimental validation for V₂O₃ remains an open area of research.

    Hydrothermal Synthesis of Nanostructured Morphologies

    Hydrothermal methods offer a low-energy route to synthesize V₂O₃ nanostructures. By reducing V₂O₅ precursors in acidic or alkaline media, morphologies such as nanorods and nanoparticles can be engineered:

    • Precursor Solution: Vanadium pentoxide (V₂O₅) dissolved in HCl or NaOH.
    • Temperature: 180–220°C for 12–48 hours.
    • pH Control: Acidic conditions (pH 2–4) favor nanoparticle formation, while alkaline media (pH 10–12) yield nanowires.

    Although direct reports on hydrothermal V₂O₃ are limited, analogous syntheses of VO₂ and V₂O₅ suggest feasibility, with crystallinity dependent on reaction duration and reducing agents (e.g., hydrazine).

    Defect Engineering Through Controlled Reduction-Oxidation Processes

    Defect engineering via redox treatments allows precise modulation of V₂O₃’s electronic structure. Key strategies include:

    Oxygen Partial Pressure Tuning:
    During MBE growth, pO₂ variations alter vanadium-to-oxygen ratios. At pO₂ = 1.1 × 10⁻⁵ torr, near-stoichiometric V₂O₃ films exhibit abrupt MIT transitions [1]. Excess oxygen (pO₂ > 2 × 10⁻⁵ torr) introduces interstitial oxygen defects, stabilizing insulating phases [1].

    Post-Deposition Annealing:
    Annealing in reducing atmospheres (e.g., H₂/Ar) at 500–700°C creates oxygen vacancies, enhancing conductivity. Conversely, oxidative annealing (O₂ at 400°C) increases resistivity by filling vacancies [3].

    Impact of Defects on Electronic Properties

    ConditionDefect TypeResistivity (Ω·cm)Transition Temperature
    pO₂ = 1.1 × 10⁻⁵ torr [1]Stoichiometric10⁻³ – 10²160 K
    pO₂ = 2.2 × 10⁻⁵ torr [1]Oxygen Interstitials10⁴ – 10⁵N/A (Insulating)
    H₂ Annealing [3]Oxygen Vacancies10⁻²Suppressed

    Physical Description

    Vanadium trioxide appears as a black crystalline solid. Density 4.87 g / cm3. Slightly soluble in water. Irritating to skin and eyes. May be toxic by ingestion. Used to make other chemicals. Used as a catalyst.
    DryPowder
    BLACK POWDER.

    Color/Form

    Black powder
    Black crystals

    Boiling Point

    Approximately 3000 °C

    Density

    4.87 g/cu cm
    4.87 g/cm³

    Melting Point

    1940 °C
    1970 °C

    GHS Hazard Statements

    Aggregated GHS information provided by 71 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    Reported as not meeting GHS hazard criteria by 2 of 71 companies. For more detailed information, please visit ECHA C&L website;
    Of the 6 notification(s) provided by 69 of 71 companies with hazard statement code(s):;
    H315 (27.54%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H332 (88.41%): Harmful if inhaled [Warning Acute toxicity, inhalation];
    H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Other CAS

    1314-34-7

    Associated Chemicals

    Vanadium ion (3+); 22541-77-1

    Wikipedia

    Vanadium(III) oxide

    Methods of Manufacturing

    Prepared by reduction of V2O5 with hydrogen or carbon monoxide.
    It can be prepared by reduction of the pentoxide or ammonium metavanadate by natural gas, hydrogen or carbon.

    General Manufacturing Information

    Primary metal manufacturing
    Transportation equipment manufacturing
    Vanadium oxide (V2O3): ACTIVE
    Under environmental conditions, vanadium may exist in oxidation states +3, +4, and +5. V3+ and V4+ act as cations, but V5+, the most common form in the aquatic environment, reacts both as a cation and anionically as an analogue of phosphate. /Vanadium ions/
    In fuel oils and coal, vanadium is present as very stable porphyrin and non-porphyrin complexes but is emitted as oxides when these fossil fuels are burned. The native oxides are sparingly soluble in water but undergo hydrolysis to generate "vanadate" in solution. Vanadate is often used as a generalized term for vanadium species in solution. /Vanadium compounds/

    Storage Conditions

    Keep container tightly closed in a dry and well-ventilated place. Air sensitive. Handle and store under inert gas. Keep in a dry place.
    Containers of vanadium shall be kept tightly closed at all times when not in use. Containers shall be stored in a safe manner to minimize accidental breakage, spillage, or contact with moisture. Combustible materials, such as finely ground vanadium carbide, vanadium aluminum alloys, vanadium metal, or ferrovanadium should be kept away from heat, sparks, or flames. /Vanadium compounds/
    Divalent and trivalent vanadium compounds are reducing agents and require storage under an inert atmosphere to avoid oxidation. /Divalent and trivalent vanadium compounds/

    Stability Shelf Life

    Stable under recommended storage conditions.
    On exposure to air it is gradually converted into indigo-blue crystals of /vanadium tetraoxide/.

    Dates

    Modify: 2023-08-15

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